

5-Azaspido[3.5]nonane hydrochloride chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Azaspido[3.5]nonane hydrochloride
Cat. No.:	B1377975

[Get Quote](#)

An In-Depth Technical Guide to **5-Azaspido[3.5]nonane Hydrochloride**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The relentless pursuit of novel chemical matter with improved pharmacological profiles is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a powerful class of building blocks, offering a three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and binding selectivity compared to traditional flat, aromatic structures. Among these, **5-Azaspido[3.5]nonane hydrochloride** presents itself as a valuable, conformationally rigid bioisostere of the ubiquitous piperidine ring. This technical guide provides a comprehensive overview of the core chemical properties, synthetic strategies, analytical characterization, and strategic applications of **5-Azaspido[3.5]nonane hydrochloride** for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of 5-Azaspido[3.5]nonane Hydrochloride in Medicinal Chemistry Beyond Piperidine: The Need for Bioisosteric Innovation

The piperidine motif is one of the most common N-heterocycles found in approved pharmaceuticals. While its role as a versatile scaffold is undisputed, it is often associated with metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes. The concept of

bioisosterism—the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties—is a key strategy to overcome such limitations. Azaspirocycles, like 5-Azaspido[3.5]nonane, are increasingly recognized as superior bioisosteres for piperidines.^[1] The rigid spirocyclic core restricts conformational flexibility, which can lead to more selective interactions with biological targets and offers predictable vectors for substituent placement.^[2]

A Profile of 5-Azaspido[3.5]nonane Hydrochloride

5-Azaspido[3.5]nonane hydrochloride is the salt form of a saturated bicyclic amine consisting of a cyclobutane ring and a piperidine ring sharing a single carbon atom. The hydrochloride form enhances the compound's stability and aqueous solubility, making it an ideal starting material for library synthesis and further chemical modification.^[3] Its primary value lies in its function as a rigid scaffold, providing a robust framework for the development of novel therapeutic agents across various disease areas.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a chemical entity is critical for its effective application. The key physicochemical data for **5-Azaspido[3.5]nonane hydrochloride** are summarized below.

Property	Value	Source
IUPAC Name	5-azaspido[3.5]nonane;hydrochloride	
CAS Number	1419101-47-5	[4] [5]
Molecular Formula	C ₈ H ₁₆ ClN	[5]
Molecular Weight	161.67 g/mol	[4] [5]
Canonical SMILES	C1CC2(CCNCC2)C1.Cl	
Purity	Typically ≥97%	[4]

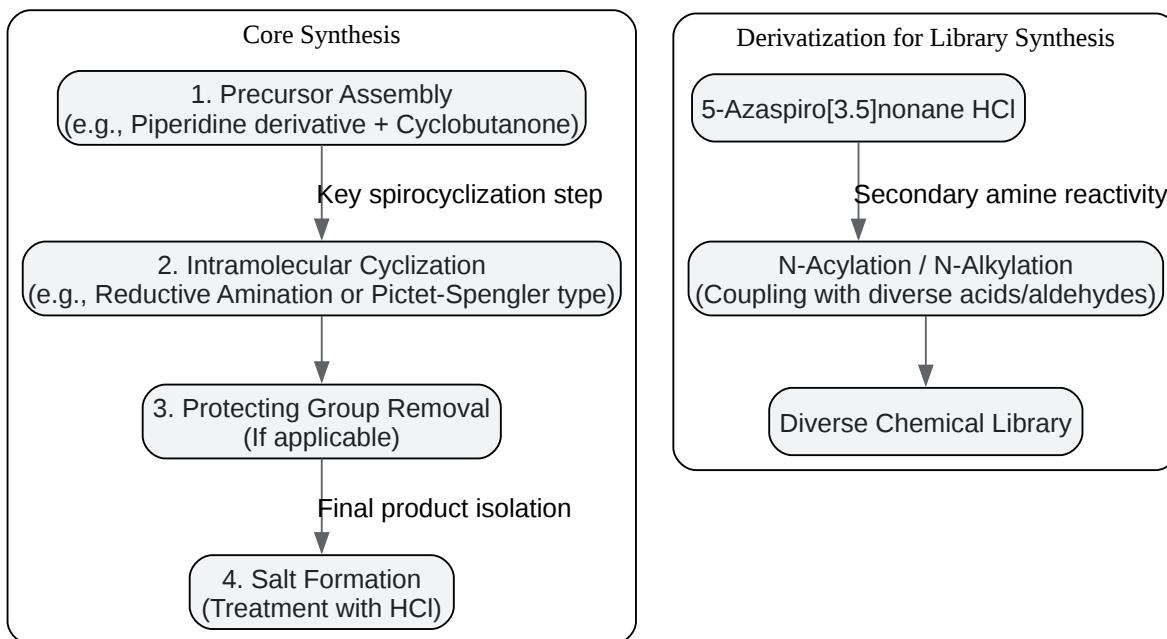
Solubility and Stability

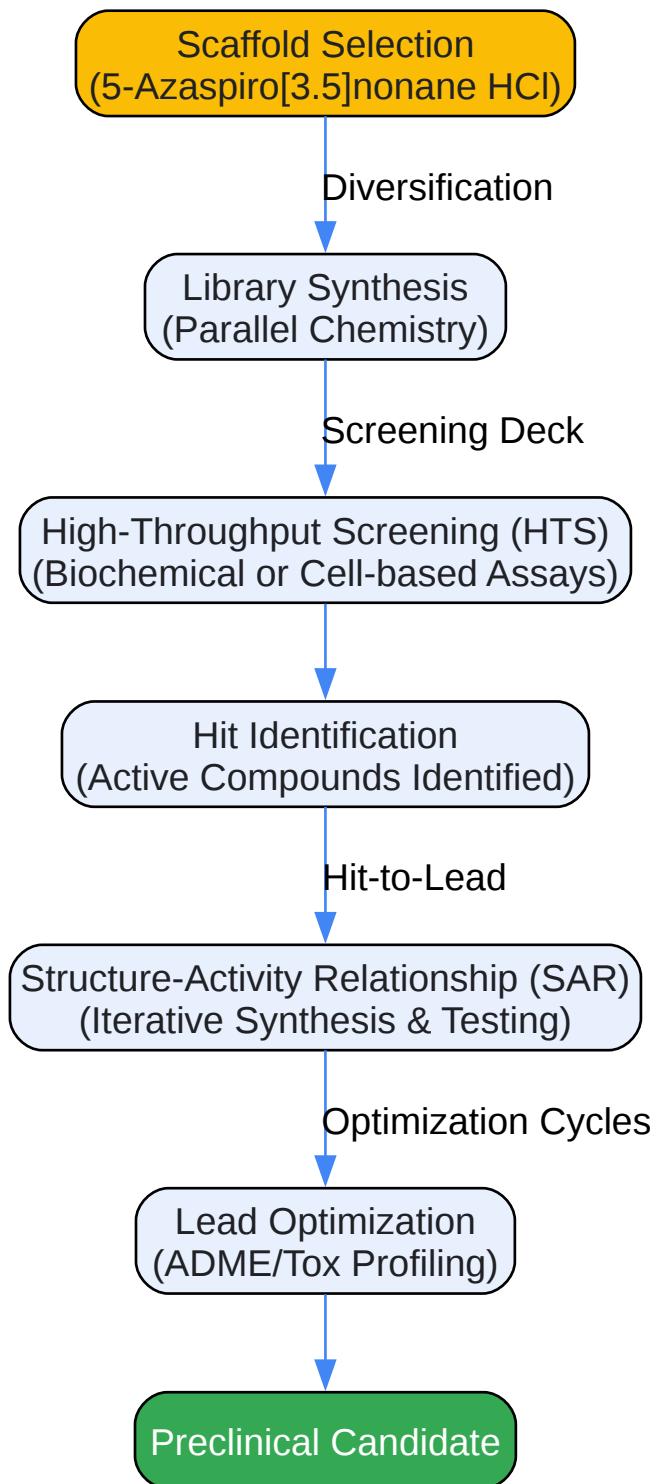
While explicit solubility data is not widely published, the hydrochloride salt structure imparts significant polarity. It is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. For long-term viability in research settings, it is recommended to store the compound at -20°C.^[3] The solid, crystalline nature of the salt enhances its shelf-life compared to the free-base form, which may be an oil and more susceptible to atmospheric degradation.

Analytical Characterization: Expected Spectroscopic Signatures

While specific spectra should always be acquired for lot validation, the structural features of **5-Azaspiro[3.5]nonane hydrochloride** allow for the prediction of its key spectroscopic signatures. Chemical suppliers often provide access to analytical data such as NMR upon request.^[5]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine and cyclobutane rings. The protons adjacent to the nitrogen atom (C4 and C6) would appear as broadened multiplets shifted downfield due to the electron-withdrawing effect of the protonated nitrogen. The N-H proton itself would likely appear as a broad singlet. The cyclobutane protons would resonate further upfield.
- ¹³C NMR: The carbon spectrum would display unique signals for each carbon environment. The carbons alpha to the nitrogen (C4 and C6) would be the most deshielded among the aliphatic carbons. The spirocyclic carbon (C5) would have a characteristic chemical shift.
- Mass Spectrometry (MS): In ESI-MS (positive mode), the expected base peak would correspond to the molecular ion of the free base $[M+H]^+$ at m/z 126.12, representing the loss of HCl.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations around 2850-3000 cm^{-1} . A broad absorption in the 2500-3000 cm^{-1} region, characteristic of a secondary ammonium salt (R_2NH_2^+), would be a key diagnostic feature.


Synthesis and Derivatization Potential


The synthesis of azaspirocycles is an active area of chemical research.^[6] A generalized, conceptual workflow for producing the 5-Azaspiro[3.5]nonane core and preparing it for use in

drug discovery is outlined below.

Conceptual Synthetic Workflow

The synthesis typically involves the construction of the spirocyclic core, followed by functionalization. Solid-phase synthesis is particularly advantageous for creating libraries of derivatives for screening.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1419101-47-5|5-Azapiro[3.5]nonane Hydrochloride|5-Azapiro[3.5]nonane Hydrochloride|范德生物科技公司 [bio-fount.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 1419101-47-5|5-Azapiro[3.5]nonane hydrochloride|BLD Pharm [bldpharm.com]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [5-Azapiro[3.5]nonane hydrochloride chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1377975#5-azapiro-3-5-nonane-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com